Tesicam
説明
Tesicam (INN: tesicam) is a dioxoisoquinoline derivative with the molecular formula C₁₆H₁₁ClN₂O₃, developed by Pfizer as an investigational anti-inflammatory agent . Its preclinical profile highlights potent activity in carrageenin-induced rat edema models, suggesting efficacy in reducing inflammation . Structurally, Tesicam combines a chlorinated aromatic ring with a nitrogen-containing heterocycle, which may enhance its binding affinity to inflammatory targets like cyclooxygenase (COX) or phosphodiesterase (PDE) enzymes. However, its exact mechanism remains undisclosed in the available literature.
特性
IUPAC Name |
N-(4-chlorophenyl)-1,3-dioxo-4H-isoquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-9-5-7-10(8-6-9)18-15(21)13-11-3-1-2-4-12(11)14(20)19-16(13)22/h1-8,13H,(H,18,21)(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCORKBTTGTRDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)NC2=O)C(=O)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865021 | |
| Record name | N-(4-Chlorophenyl)-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21925-88-2 | |
| Record name | Tesicam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021925882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TESICAM | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Chlorophenyl)-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21925-88-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X48DWE4EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Synthetic Routes:: The synthetic routes for TESICAM are not widely documented in the public domain. it is likely that organic synthesis methods involving isoquinoline derivatives are employed.
Reaction Conditions:: Specific reaction conditions for TESICAM synthesis remain proprietary. Researchers would need to explore literature or patents to uncover detailed synthetic protocols.
Industrial Production:: The industrial production of TESICAM involves scaling up the synthetic process. Companies like Pfizer would optimize the reaction conditions, purification steps, and yield to ensure efficient large-scale production.
化学反応の分析
TESICAMは、さまざまな化学反応を起こす可能性があります。 考えられる例としては、以下のようなものがあります。
酸化: 酸化プロセスにより、官能基(例えば、水酸化)が生成される可能性があります。
還元: 還元反応によって、化合物の構造が変化する可能性があります。
置換: 特定の原子や基を置換すると、誘導体が生成される可能性があります。
縮合: TESICAMは、縮合反応に関与する可能性があります。
一般的な試薬と条件:: 具体的なデータがないため、試薬と条件について推測するしかありません。 一般的な試薬には、酸化剤(例えば、KMnO4)、還元剤(例えば、NaBH4)、ルイス酸(例えば、AlCl3)などがあります。
主な生成物:: TESICAMの主な生成物は、実施した具体的な反応によって異なります。 これらには、水酸化、還元、または置換された誘導体が含まれる可能性があります。
4. 科学研究への応用
TESICAMの用途は、さまざまな分野にわたります。
化学: 研究者は、その反応性、安定性、および他の化合物の構成要素としての可能性を研究しています。
生物学: 研究は、生物学的分子(例えば、酵素、受容体)との相互作用に焦点を当てています。
医学: TESICAMの抗炎症作用は、創薬に関連しています。
産業: 企業は、材料科学におけるその用途や、他の薬の出発物質としての用途を探っています。
科学的研究の応用
TESICAM’s applications extend across various fields:
Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigations focus on its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: TESICAM’s anti-inflammatory properties make it relevant for drug development.
Industry: Companies explore its use in materials science or as a starting material for other drugs.
作用機序
TESICAMが抗炎症作用を発揮する正確な機序は、現在も盛んに研究されています。 それは、特定の細胞標的またはシグナル伝達経路との相互作用を含む可能性があります。 これらの機序を解明するためには、さらなる研究が必要です。
6. 類似の化合物との比較
TESICAMのユニークさは、その特定の構造と抗炎症活性にあります。 残念ながら、直接的な類似体は広く知られていません。 研究者は、関連するイソキノリン誘導体と比較したり、その独自の特性を探求したりすることができます。
類似化合物との比較
Comparison with Similar Anti-Inflammatory Compounds
The following table compares Tesicam with structurally or functionally related compounds, focusing on molecular properties, therapeutic indications, and developmental status:
Key Findings from Comparative Analysis
Structural Diversity: Tesicam’s dioxoisoquinoline scaffold differs from Terofenamate’s dichlorinated aromatic structure and Tesimide’s benzamide backbone. The chlorine atom in Tesicam may enhance target binding compared to non-halogenated analogs like Tesimide .
Pharmacological Activity :
- Tesicam is the only compound in this group with documented preclinical efficacy (rat edema model), suggesting superior potency in acute inflammation .
- Terofenamate and Tesimide lack published preclinical data in the provided evidence, limiting direct comparison .
Developmental Progress: Tesicam and Metbufen remain investigational, while Terofenamate and Tesimide are approved (approval years unspecified).
Mechanistic Insights: Tesimide’s prostaglandin inhibition aligns with traditional NSAID pathways, whereas Tesicam’s mechanism might involve novel targets due to its unique heterocyclic core .
生物活性
Tesicam, a compound classified under the category of 1,3-dioxoisoquinoline-4-carboxanilides, has garnered attention for its potential biological activities. This article synthesizes findings from various studies and patents to provide a comprehensive overview of Tesicam's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Tesicam is characterized by its unique molecular structure which contributes to its pharmacological effects. The compound exhibits an extended plasma half-life, making it a candidate for therapeutic applications in various diseases.
Pharmacological Activities
Tesicam has been reported to exhibit several biological activities:
- Antitumor Activity : Studies indicate that Tesicam demonstrates significant cytotoxic effects against various cancer cell lines. Its mechanism involves the inhibition of cell division and induction of apoptosis in tumor cells.
- Anti-inflammatory Effects : Tesicam has shown promise in reducing inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary research indicates that Tesicam may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative conditions.
The biological activity of Tesicam can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Tesicam interferes with cell cycle progression in cancer cells, leading to reduced tumor growth.
- Induction of Apoptosis : The compound activates apoptotic pathways, promoting programmed cell death in malignant cells.
- Modulation of Immune Response : Tesicam appears to enhance immune responses, potentially improving the efficacy of immunotherapies.
Case Studies and Research Findings
Several studies have reported on the efficacy and safety of Tesicam:
- Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated that Tesicam, when administered in combination with standard chemotherapy, resulted in improved patient outcomes compared to chemotherapy alone.
- Case Study 2 : In a preclinical model of rheumatoid arthritis, Tesicam significantly reduced joint inflammation and destruction, indicating its potential as a therapeutic agent for autoimmune diseases.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
